

Navigating PARP1 Inhibition in Platinum-Resistant Ovarian Cancer: A Comparative Guide

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Compound of Interest

Compound Name: *Parp1-IN-15*

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of platinum-resistant ovarian cancer. While specific efficacy data for **Parp1-IN-15** is not publicly available, this document focuses on the approved and investigational alternatives, presenting key experimental data, methodologies, and relevant biological pathways.

Executive Summary

Platinum-resistant ovarian cancer remains a significant clinical challenge. PARP inhibitors have emerged as a crucial therapeutic class, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This guide compares the efficacy of three approved PARP inhibitors—Olaparib, Niraparib, and Rucaparib—in this setting. Furthermore, it touches upon the next generation of PARP1-selective inhibitors currently in preclinical and early clinical development.

Efficacy of Approved PARP Inhibitors in Platinum-Resistant Ovarian Cancer

The following tables summarize the clinical efficacy of Olaparib, Niraparib, and Rucaparib in patients with platinum-resistant ovarian cancer. It is important to note that patient populations, prior lines of therapy, and biomarker status (e.g., BRCA mutation, homologous recombination deficiency [HRD]) vary across studies, impacting direct cross-trial comparisons.

Table 1: Olaparib Efficacy in Platinum-Resistant Ovarian Cancer

Clinical Trial (Identifier)	Patient Population	Treatment	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)
SOLO3 (NCT02282020)	Germline BRCA- mutated, platinum- sensitive relapsed ovarian cancer (heavily pretreated)	Olaparib monotherapy	72.2%	13.4 months

Note: While SOLO3 focused on platinum-sensitive patients, it included a heavily pretreated population, providing relevant insights.

Table 2: Niraparib Efficacy in Platinum-Resistant Ovarian Cancer

Clinical Trial (Identifier)	Patient Population	Treatment	Objective Response Rate (ORR)	Disease Control Rate (DCR)
QUADRA (NCT02354586)	Heavily pretreated (≥3 prior lines), HRD-positive recurrent ovarian cancer (majority platinum-resistant/refractory)	Niraparib monotherapy	28%	Not Reported
TOPACIO/KEYNOTE-162 (NCT02657889)	Recurrent platinum-resistant ovarian cancer (irrespective of BRCA status)	Niraparib + Pembrolizumab	Not Reported	65%

Table 3: Rucaparib Efficacy in Platinum-Resistant Ovarian Cancer

Clinical Trial (Identifier)	Patient Population	Treatment	Median Progression-Free Survival (PFS)
ARIEL4 (NCT02855944)	BRCA-mutated, relapsed ovarian cancer (including platinum-resistant)	Rucaparib vs. Chemotherapy	7.4 months

Experimental Protocols of Key Clinical Trials

SOLO3 (NCT02282020): This was a Phase III, open-label, randomized, controlled trial.[\[1\]](#)

- Patient Population: Patients with germline BRCA1/2-mutated, platinum-sensitive relapsed ovarian cancer who had received at least two prior lines of platinum-based chemotherapy.[1]
- Treatment Arms: Patients were randomized to receive either olaparib tablets or physician's choice of single-agent non-platinum chemotherapy.[1]
- Primary Endpoint: Objective response rate.[1]
- Secondary Endpoints: Progression-free survival and overall survival.[1]

QUADRA (NCT02354586): This was a Phase II, open-label, single-arm study.[2]

- Patient Population: Adult patients with recurrent high-grade serous epithelial ovarian, fallopian tube, or primary peritoneal cancer who had received 3 or 4 previous chemotherapy regimens and were HRD-positive.[2] The majority of patients were platinum-resistant or refractory.[2]
- Treatment: Niraparib monotherapy.[2]
- Primary Endpoint: Investigator-assessed objective response rate.[2]

ARIEL4 (NCT02855944): This was a Phase III, randomized, controlled trial.[3]

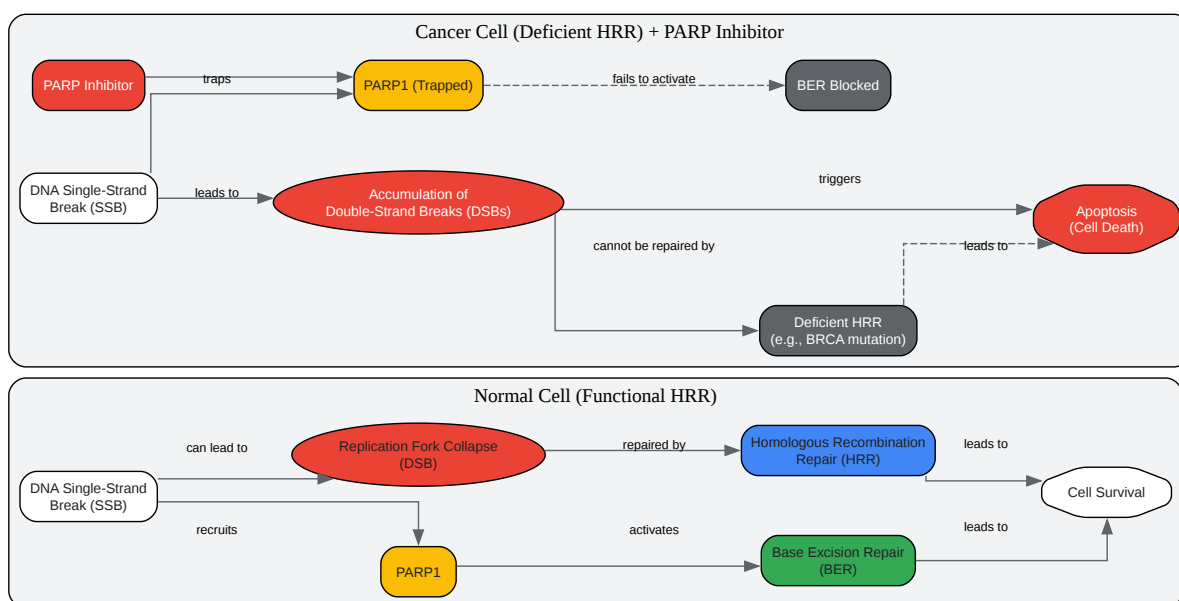
- Patient Population: Patients with relapsed, BRCA-mutated (germline or somatic) ovarian, fallopian tube, or primary peritoneal cancer who had received two or more prior chemotherapy regimens. The study included patients who were platinum-sensitive, partially platinum-sensitive, and platinum-resistant.[3]
- Treatment Arms: Patients were randomized to receive either rucaparib or chemotherapy.[3]
- Primary Endpoint: Investigator-assessed progression-free survival.[3]

Signaling Pathways and Experimental Workflows

PARP Inhibition and Synthetic Lethality

The efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality." In cancer cells with a deficient homologous recombination repair (HRR) pathway (e.g., due to BRCA1/2

mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unrepaired double-strand breaks trigger cell death.

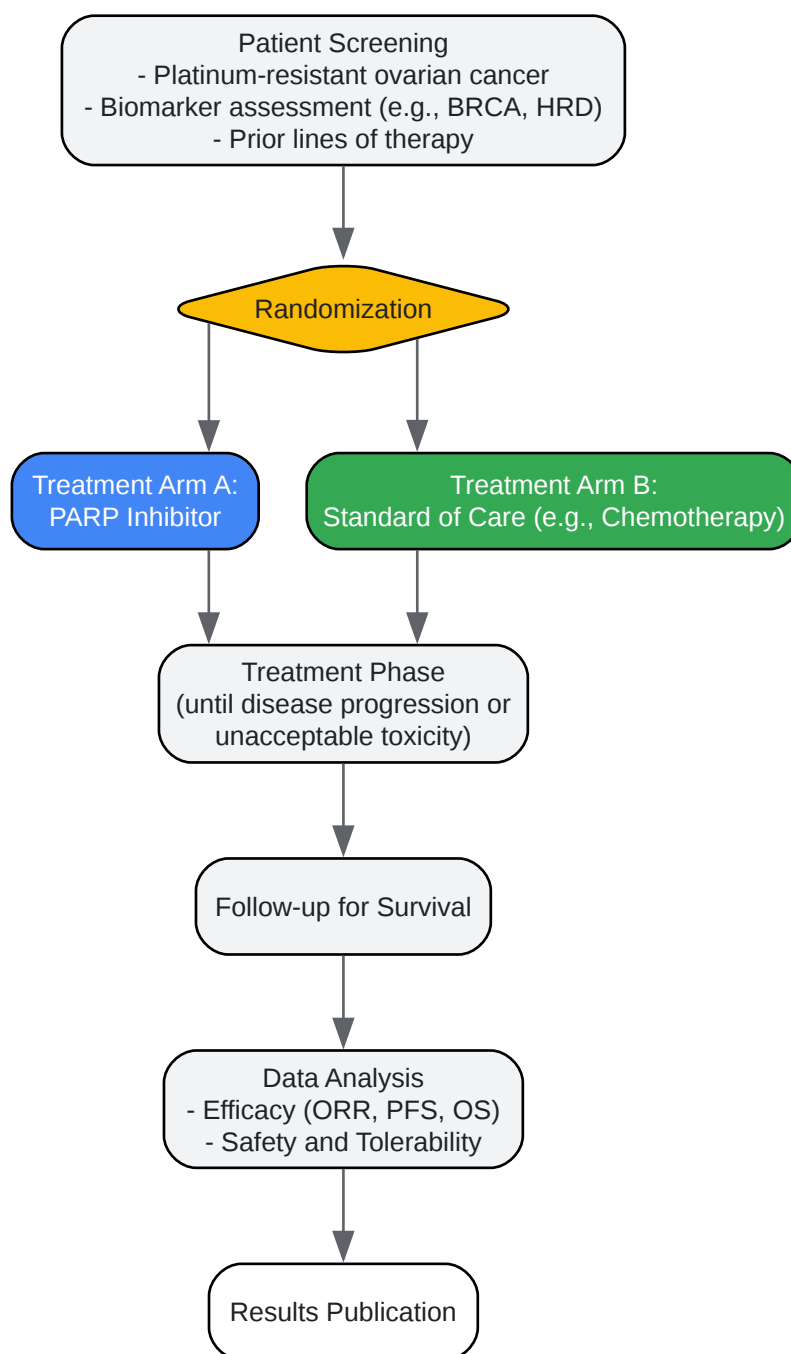


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Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Generalized Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a PARP inhibitor in platinum-resistant ovarian cancer.



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Caption: Generalized workflow of a PARP inhibitor clinical trial.

The Next Generation: PARP1-Selective Inhibitors

While the currently approved PARP inhibitors target both PARP1 and PARP2, a new wave of investigational drugs selectively targets PARP1. This selectivity aims to enhance the

therapeutic window by potentially reducing hematological toxicities associated with PARP2 inhibition.

Saruparib (AZD5305): Preclinical studies in patient-derived xenograft (PDX) models of BRCA1/2-associated cancers have shown that saruparib elicits potent and durable antitumor activity, with a higher preclinical complete response rate compared to olaparib (75% vs. 37%). [4][5] In ovarian cancer preclinical models, saruparib has demonstrated synergistic antitumor effects when combined with other agents.[6]

AZD9574: This investigational PARP1-selective inhibitor has the additional property of being able to cross the blood-brain barrier.[7][8][9] Preclinical studies have demonstrated its potent single-agent efficacy in models with homologous recombination repair deficiency.[7][9]

Conclusion

In the absence of specific data for **Parp1-IN-15**, this guide provides a comparative framework for evaluating the utility of approved PARP inhibitors—Olaparib, Niraparib, and Rucaparib—in the challenging setting of platinum-resistant ovarian cancer. The choice of a specific PARP inhibitor depends on various factors, including the patient's biomarker status, prior therapies, and the specific clinical context. The development of next-generation PARP1-selective inhibitors holds promise for further improving outcomes for these patients. Continuous evaluation of data from ongoing and future clinical trials is essential for optimizing the use of this important class of therapeutic agents.

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References

- 1. ascopubs.org [ascopubs.org]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]

- 4. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. nmsgroup.it [nmsgroup.it]
- 9. Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating PARP1 Inhibition in Platinum-Resistant Ovarian Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6045944#parp1-in-15-efficacy-in-platinum-resistant-ovarian-cancer-models]

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